molecular formula C24H34O3 B14789985 Org 6216; Rimexel

Org 6216; Rimexel

Cat. No.: B14789985
M. Wt: 370.5 g/mol
InChI Key: QTTRZHGPGKRAFB-QWTDFWKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rimexolone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Methylation: Introduction of methyl groups to enhance stability and activity.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds.

Common Reagents and Conditions

    Lithium diisopropylamide (LDA): Used for methylation reactions.

    Chromic acid: Employed in oxidation reactions.

    Dichlorodicyanobenzoquinone: Utilized for dehydrogenation processes.

    Potassium hydroxide: Applied in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final compound, Rimexolone, which is characterized by its anti-inflammatory properties.

Scientific Research Applications

Rimexolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

    Triamcinolone: Used for its potent anti-inflammatory effects in various conditions.

    Flunisolide: A glucocorticoid used in the treatment of asthma and allergic rhinitis.

Uniqueness of Rimexolone

Rimexolone is unique due to its minimal systemic effects and high persistence at the site of application . It is particularly effective in managing ocular inflammation with a lower risk of side effects compared to other glucocorticoids .

Properties

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1

InChI Key

QTTRZHGPGKRAFB-QWTDFWKNSA-N

Isomeric SMILES

CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C

Canonical SMILES

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.